(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol
Description
“(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol” is a triazole-based compound featuring a methylthio (-SMe) substituent on the phenyl ring and a hydroxymethyl (-CH₂OH) group at the 4-position of the triazole core. Triazoles are heterocyclic scaffolds widely utilized in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility in drug design . The methylthio group enhances lipophilicity and may influence metabolic stability, while the hydroxymethyl group offers a site for further functionalization or interaction with biological targets . This compound has been cataloged as a building block in pharmacologically active hybrids, though its specific biological data remain underexplored in the available literature .
Properties
IUPAC Name |
[1-(2-methylsulfanylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZNDPIAJHBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor is synthesized by reacting 2-(methylthio)phenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form various reduced triazole derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be incorporated into polymers and materials for electronic applications.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety.
Drug Development: It can be used as a scaffold for the development of new pharmaceuticals.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol depends on its specific application. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol” can be contextualized against analogous triazole derivatives, as detailed below:
Structural Analogues and Substituent Effects
Key Comparative Insights
- Electronic Effects: The methylthio group in the target compound provides moderate electron donation (+M effect), contrasting with electron-withdrawing groups (e.g., -Cl, -CF₃, -F) in analogues . This may reduce electrophilic reactivity but improve π-π stacking in hydrophobic pockets.
- Solubility and Lipophilicity: The hydroxymethyl group (-CH₂OH) improves aqueous solubility compared to non-polar substituents (e.g., methyl or phenyl). However, the methylthio group increases logP values, favoring membrane permeability . The piperidine-containing analogue (hydrochloride salt) demonstrates superior solubility in polar solvents due to ionic character .
- Biological Activity: Chlorinated triazoles (e.g., [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol) are frequently associated with antimicrobial activity, leveraging halogen-bond interactions with target enzymes . Triazole-quinoline hybrids (e.g., 10d and 10e in ) show antiproliferative effects, suggesting that the target compound’s methylthio group could modulate similar pathways via sulfur-mediated interactions .
Synthetic Routes :
- Most analogues are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation . Substituents are introduced via pre-functionalized azides or alkynes (e.g., methylthio-phenyl azides) .
Biological Activity
(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound characterized by a triazole ring, a methylthio group, and a hydroxymethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol is with a molecular weight of 225.28 g/mol. The compound features a triazole ring that is known for its diverse reactivity and biological significance.
| Property | Value |
|---|---|
| IUPAC Name | [1-(2-methylsulfanylphenyl)triazol-4-yl]methanol |
| CAS Number | 1249284-59-0 |
| Molecular Formula | C10H11N3OS |
| Molecular Weight | 225.28 g/mol |
Anticancer Properties
Triazole derivatives have been explored as anticancer agents due to their ability to interfere with cancer cell proliferation. Compounds similar to (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol have shown promise in inhibiting various cancer cell lines. For instance, research on triazole-based compounds has reported cytotoxic effects against breast cancer cells (MCF-7 and T47D), indicating that this compound may also exhibit anticancer activity.
The biological activity of triazole compounds often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For example, triazoles can inhibit the synthesis of ergosterol in fungi or interfere with DNA synthesis in cancer cells. The presence of the methylthio group may enhance these effects by improving solubility or altering the compound's interaction with biological targets.
Study 1: Synthesis and Antimicrobial Evaluation
A study published in the Journal of Korean Chemical Society synthesized several triazole derivatives and evaluated their antimicrobial activities. The findings showed that compounds with similar structures to (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol exhibited varied degrees of activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity Assessment
In another investigation into triazole derivatives, researchers assessed their cytotoxic effects on different cancer cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cell growth at low concentrations. The study highlighted the potential for developing new anticancer therapies based on triazole structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
